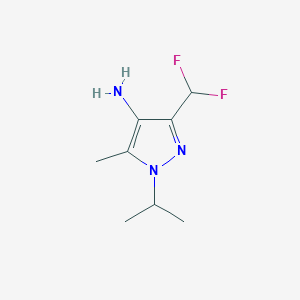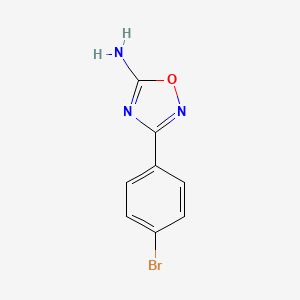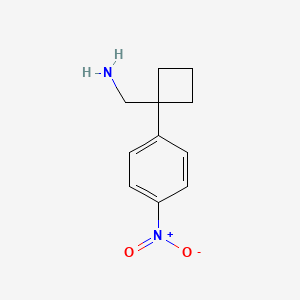![molecular formula C13H11ClN2O3 B11739143 Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate](/img/structure/B11739143.png)
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate is a synthetic organic compound with a molecular formula of C13H11ClN2O3 This compound is known for its unique chemical structure, which includes a cyano group, a chlorophenyl group, and an oxobutenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate typically involves the reaction of ethyl cyanoacetate with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethyl cyanoacetate is reacted with 4-chloroaniline in the presence of a base such as sodium ethoxide.
Step 2: The reaction mixture is heated to reflux, allowing the formation of the intermediate product.
Step 3: The intermediate product undergoes cyclization to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient production with high yields and purity. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyano group and chlorophenyl moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl 4-[(4-bromophenyl)amino]-3-cyano-2-oxobut-3-enoate, Ethyl 4-[(4-methylphenyl)amino]-3-cyano-2-oxobut-3-enoate.
Uniqueness: The presence of the chlorophenyl group imparts unique chemical and biological properties, making it distinct from its analogs
Propriétés
Formule moléculaire |
C13H11ClN2O3 |
|---|---|
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
ethyl 4-(4-chloroanilino)-3-cyano-2-oxobut-3-enoate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12(17)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3 |
Clé InChI |
RDSLLTOXOSRSPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11739072.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739080.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739087.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)
![N'-[(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B11739115.png)
![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11739125.png)



![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11739137.png)


